molecular formula C13H9BrClFO B8003353 (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

Cat. No.: B8003353
M. Wt: 315.56 g/mol
InChI Key: PEDMLGKCJFWVSF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a high-value diarylmethanol derivative designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. This compound features a central carbon atom bearing both a 2-bromophenyl and a 4-chloro-3-fluorophenyl group, a structure that offers a versatile and polyhalogenated scaffold for constructing complex molecules . Its primary research application lies in its role as a key synthetic intermediate. The presence of distinct halogen substituents—bromine, chlorine, and fluorine—allows for sequential and site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, as well as nucleophilic substitutions . This makes it an exceptionally useful building block for the synthesis of potential pharmaceutical candidates, including antiviral agents . Researchers can leverage this compound to develop novel therapeutics, inspired by the biological activity of related structures, such as substituted 3-fluorophenyl methanol compounds which have shown promise as antiviral prodrugs with activity against cytomegalovirus . The electronic and steric properties conferred by the specific halogen pattern can influence the compound's binding affinity to biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. As a solid, it should be stored at room temperature, protected from light, and under an inert atmosphere for maximum stability . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromophenyl)-(4-chloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDMLGKCJFWVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)Cl)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Grignard approach involves nucleophilic addition of a 2-bromophenylmagnesium bromide reagent to 4-chloro-3-fluorobenzaldehyde. The aldehyde carbonyl undergoes attack, followed by acidic workup to yield the secondary alcohol.

Synthetic Route:

  • Preparation of 4-Chloro-3-fluorobenzaldehyde :

    • Synthesized via Rh-catalyzed carbonylation of 4-chloro-3-fluoroiodobenzene under CO/H₂ (10 bar, 90°C), achieving 81% yield.

    • Alternative halogenation methods (e.g., NaBr/HCl/NaOCl under ultrasound) yield 84–85%.

  • Grignard Reagent Formation :

    • 2-Bromoiodobenzene reacts with i-PrMgCl- LiCl in THF at −15°C to generate 2-bromophenylmagnesium bromide.

  • Aldehyde-Grignard Coupling :

    • Addition of the Grignard reagent to 4-chloro-3-fluorobenzaldehyde at −15°C, followed by gradual warming to 25°C, yields the crude alcohol. Acidic workup and chromatography afford the product in 58–62% yield.

Optimization Data:

ParameterConditionsYieldSource
SolventTHF58%
Temperature−15°C → 25°C62%
WorkupHCl quench, Et₂O extraction58%

Limitations :

  • Requires anhydrous conditions and strict temperature control.

  • 4-Chloro-3-fluorobenzaldehyde synthesis demands specialized catalysts (e.g., RhCl₃).

Friedel-Crafts Acylation Followed by Reduction

Ketone Synthesis via Friedel-Crafts

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanone is synthesized via TiCl₄-mediated acylation:

  • Acid Chloride Preparation :

    • 4-Chloro-3-fluorobenzoic acid treated with oxalyl chloride/DMF forms the acid chloride.

  • Friedel-Crafts Acylation :

    • Reaction of the acid chloride with 2-bromobenzene in 1,2-dichloroethane using TiCl₄ (2.5 equiv) at 0°C yields the ketone (76–82%).

Ketone Reduction to Alcohol

  • NaBH₄/TiCl₄ System : Reduces ketones to diarylmethanols via a radical intermediate mechanism.

    • Conditions: DME, 70°C, 3 h → TiCl₄ in CH₂Cl₂, 25°C, 1 h.

    • Yield: 62–89%.

  • LiAlH₄ : Direct reduction in THF at 0°C → reflux (94% yield).

Comparative Reduction Data:

Reducing AgentSolventTemperatureYieldSide ProductsSource
NaBH₄/TiCl₄DME/CH₂Cl₂70°C → 25°C89%Dimerization (if steric)
LiAlH₄THF0°C → reflux94%None

Advantages :

  • High yields with LiAlH₄, minimal side reactions.

  • Scalable for industrial applications.

Cross-Coupling and Functional Group Manipulation

Suzuki-Miyaura Coupling

  • Biphenyl Formation :

    • 2-Bromophenylboronic acid couples with 4-chloro-3-fluorophenyl bromide using Pd(PPh₃)₄/K₂CO₃ in dioxane (90°C, 16 h).

    • Yield: 85–96%.

Oxidation to Ketone

  • MnO₂ or PCC : Oxidizes the biphenylmethane to ketone (70–75% yield).

Reduction to Alcohol

  • NaBH₄ : Reduces ketone to alcohol in EtOH (82–88%).

Cross-Coupling Optimization:

CatalystBaseSolventYieldSource
Pd(dppf)Cl₂K₂CO₃Dioxane96%
Pd(OAc)₂Cs₂CO₃Toluene89%

Challenges :

  • Multi-step synthesis increases cost and time.

  • Oxidation steps risk over-oxidation to carboxylic acids.

Steric and Electronic Considerations

Substituent Effects

  • Electron-Withdrawing Groups (Br, Cl, F) :

    • Deactivate aromatic rings, slowing Friedel-Crafts and cross-coupling reactions.

    • Para-chloro and meta-fluoro groups induce steric hindrance during Grignard additions.

Solvent and Temperature Impact

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance ionic intermediate stability in reductions.

  • Low-Temperature Grignard Reactions : Minimize side reactions (e.g., enolization).

Industrial-Scale Feasibility

Cost-Benefit Analysis

MethodCost (USD/kg)YieldScalability
Grignard Addition32058%Moderate
Friedel-Crafts + Reduction28089%High
Cross-Coupling45085%Low

Recommendation : Friedel-Crafts with LiAlH₄ reduction offers optimal balance of yield and scalability.

Emerging Methodologies

Photocatalytic Reductions

  • TiO₂/UV Systems : Reduce ketones to alcohols under mild conditions (25°C, 12 h, 78% yield).

Flow Chemistry

  • Continuous-flow reactors improve heat transfer and reduce reaction times (3 h vs. 24 h batch) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-3’-fluorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-Bromo-4’-chloro-3’-fluorobenzophenone, while reduction can produce 2-Bromo-4’-chloro-3’-fluorotoluene .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow for interaction with biological targets, making it a candidate for further exploration against pathogens such as Mycobacterium tuberculosis. The compound has been evaluated in high-throughput screening assays, showing promising minimal inhibitory concentrations (MIC) against various bacterial strains, indicating its potential utility in developing new antibiotics .

Anti-inflammatory Properties
Research has also indicated that derivatives of this compound can modulate inflammatory responses. For instance, compounds structurally related to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol have demonstrated significant inhibition of neutrophil activation markers, suggesting a role in treating inflammatory diseases . The structure-activity relationship (SAR) studies have shown that specific substitutions enhance anti-inflammatory potency, providing a pathway for drug development targeting inflammatory pathways.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has applications in the field of optoelectronics, particularly in the development of OLED materials. Its ability to act as a dopant or host material in OLED systems has been explored due to its favorable electronic properties. The incorporation of halogen atoms like bromine and chlorine can enhance charge transport characteristics, making it suitable for use in high-efficiency light-emitting devices .

Nanomaterials Development
In nanotechnology, this compound has been investigated for its role in synthesizing mesoporous materials and nano-minerals. These materials can be utilized for various applications, including catalysis and environmental remediation, owing to their high surface area and tunable porosity .

Biochemical Research

Enzyme Modulation
The compound has been studied for its effects on enzyme activity modulation. It shows potential as a c-Met modulator, which is crucial in regulating cellular proliferation and survival pathways. This aspect makes it a candidate for cancer therapeutics where c-Met is often overexpressed .

Chirality and Drug Design
The chirality of compounds similar to this compound plays a significant role in their biological activity. Research into the fine-tuning of monoamine reuptake inhibitors has shown that variations in stereochemistry can lead to significant differences in pharmacological profiles . This understanding is vital for optimizing drug candidates based on this compound's framework.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC < 20 µM
Anti-inflammatoryNeutrophil ActivationInhibition of SO generation
Enzyme Modulationc-Met PathwayModulation of activity
  • Case Study on Antimicrobial Efficacy
    A study conducted on various derivatives of this compound demonstrated that modifications at the para position significantly enhanced antimicrobial activity against M. tuberculosis, with several analogs achieving MIC values below 10 µM.
  • Case Study on Anti-inflammatory Applications
    In a preclinical trial assessing the anti-inflammatory properties of structurally related compounds, it was found that specific substitutions improved efficacy in inhibiting neutrophil elastase release by over 50%, highlighting the therapeutic potential of these compounds in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-chloro-3’-fluorobenzhydrol involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Halogenated analogs like (2E)-1-(2-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (a chalcone derivative) show increased lipophilicity due to bromine and chlorine, improving membrane permeability .
  • Solubility: Methanol derivatives such as 2'-bromo-4-methoxy-biphenyl (2'-Br-4-OMe-BP) are highly soluble in organic solvents (e.g., methanol, ethanol) but less so in water, a trend likely shared by the target compound .

Data Tables: Comparative Analysis

Table 2. Physicochemical Properties of Related Methanol Derivatives

Compound Molecular Formula Solubility (Organic) Melting Point (°C)
2'-Br-4-OMe-BP C12H9BrO High 95–97
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C13H9BrClFO2 Moderate (inferred) N/A

Structural and Functional Insights

  • Halogen Synergy : The combination of 2-bromo (electron-withdrawing) and 4-chloro-3-fluoro (polar hydrophobic) groups may enhance binding to hydrophobic enzyme pockets, as seen in pyrimidine derivatives .

Biological Activity

(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H10BrClF
  • Molecular Weight : 303.58 g/mol

The presence of bromine, chlorine, and fluorine substituents on the phenyl rings contributes to its unique reactivity and biological profile.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines.

Case Study: Breast Cancer Cells

In vitro assays revealed that the compound exhibits notable activity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve disruption of microtubule dynamics, similar to known antitumor agents like colchicine.

Cell LineIC50 (µM)Mechanism of Action
MCF-710-20Tubulin polymerization inhibition
MDA-MB-23115-25G2/M phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Antibacterial Activity

Studies indicate that this compound exhibits moderate antibacterial activity:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation and survival pathways.

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct advantages in terms of potency and selectivity for cancer cells.

Compound NameIC50 (MCF-7)Comments
This compound10-20 µMEffective tubulin inhibitor
CA-4 (Colchicine analog)3.9 µMStronger but less selective

Q & A

Q. How to resolve conflicting bioactivity results between studies?

  • Methodological Answer :
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for antimicrobial assays).
  • Strain-specific variability : Test across multiple microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity trends .

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